(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorophenyl group, and a furan ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the fluorophenyl and furan groups. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable reaction protocols.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl and furan groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxidotetrahydrothiophene ring may yield sulfone derivatives, while reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with various biomolecules can be studied. Its fluorophenyl and furan groups may enable it to bind to specific proteins or enzymes, making it a useful tool for probing biological pathways.
Medicine
The compound may have potential therapeutic applications due to its ability to interact with biological targets. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials.
Mechanism of Action
The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl and furan groups may enable the compound to bind to proteins or enzymes, modulating their activity. The dioxidotetrahydrothiophene ring may also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide
- (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of the fluorophenyl group distinguishes it from similar compounds with different halogen substitutions, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C25H24FNO4S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H24FNO4S/c1-18-2-4-19(5-3-18)6-13-25(28)27(22-14-15-32(29,30)17-22)16-23-11-12-24(31-23)20-7-9-21(26)10-8-20/h2-13,22H,14-17H2,1H3/b13-6+ |
InChI Key |
KWLXTJAZFIHSNR-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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